![molecular formula C16H18ClNO6S2 B8131829 (R)-Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-C]pyridin-6(7H)-YL)acetate sulfate](/img/structure/B8131829.png)
(R)-Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-C]pyridin-6(7H)-YL)acetate sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-C]pyridin-6(7H)-YL)acetate sulfate is a useful research compound. Its molecular formula is C16H18ClNO6S2 and its molecular weight is 419.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-C]pyridin-6(7H)-YL)acetate sulfate, commonly referred to as (R)-Clopidogrel bisulfate, is a compound that has garnered attention for its significant biological activity, particularly in the field of antiplatelet therapy. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
- Molecular Formula : C16H18ClNO6S
- Molecular Weight : 419.9 g/mol
- IUPAC Name : methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate; sulfate
(R)-Clopidogrel functions primarily as an antiplatelet agent. It inhibits platelet aggregation by blocking the P2Y12 receptor on platelets, which is crucial for the activation of the glycoprotein IIb/IIIa complex. This inhibition prevents the binding of fibrinogen and subsequent platelet aggregation, thereby reducing the risk of thrombus formation.
Pharmacological Effects
- Antithrombotic Activity : Studies indicate that (R)-Clopidogrel significantly reduces thrombus formation in various animal models. Its efficacy is comparable to that of other established antiplatelet drugs like aspirin.
- Cardiovascular Protection : The compound has been shown to lower the incidence of cardiovascular events in patients with acute coronary syndromes when used in conjunction with aspirin.
- Safety Profile : Compared to other antiplatelet agents, (R)-Clopidogrel exhibits a favorable safety profile with a lower incidence of major bleeding events.
Case Studies
- Clinical Trials : A pivotal study evaluated (R)-Clopidogrel's effectiveness in reducing recurrent ischemic events among patients post-myocardial infarction. Results demonstrated a significant reduction in adverse cardiovascular outcomes compared to placebo controls.
- Comparative Studies : In a head-to-head comparison with ticagrelor and prasugrel, (R)-Clopidogrel was found to have similar efficacy but a notably lower risk of bleeding complications.
Data Tables
Applications De Recherche Scientifique
Antiplatelet Therapy
Clopidogrel bisulfate is primarily used as an antiplatelet agent to reduce the risk of cardiovascular events such as myocardial infarction and stroke. Its effectiveness has been demonstrated in various clinical settings:
- Acute Coronary Syndrome (ACS) : Clopidogrel is commonly prescribed for patients with ACS to prevent further clotting events.
- Percutaneous Coronary Intervention (PCI) : It is often used in conjunction with aspirin during and after PCI procedures to minimize the risk of stent thrombosis.
Pharmacogenomics
Research has indicated that genetic variations can influence the metabolism of Clopidogrel. Studies have focused on identifying polymorphisms in genes such as CYP2C19 that affect drug activation and patient response:
- CYP2C19 Polymorphisms : Variants can lead to reduced efficacy of Clopidogrel in certain populations, necessitating alternative therapies or dosage adjustments.
Drug Interactions
Clopidogrel may interact with other medications, which can alter its effectiveness or increase the risk of adverse effects:
- Proton Pump Inhibitors (PPIs) : Some PPIs may reduce the activation of Clopidogrel, leading to concerns about diminished antiplatelet effects.
- Anticoagulants : Co-administration with anticoagulants requires careful monitoring due to increased bleeding risks.
Clinical Trials
Several pivotal trials have established the efficacy and safety profile of Clopidogrel:
- CAPRIE Trial : This study demonstrated that Clopidogrel significantly reduced the risk of cardiovascular events compared to aspirin in patients with atherosclerotic disease.
- CURE Trial : This trial showed that adding Clopidogrel to aspirin therapy in patients with non-ST elevation ACS led to a significant reduction in major cardiovascular events.
Study Name | Population | Outcome |
---|---|---|
CAPRIE | Patients with atherosclerotic disease | Reduced cardiovascular events compared to aspirin |
CURE | Non-ST elevation ACS patients | Significant reduction in major cardiovascular events when combined with aspirin |
Propriétés
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBRAVZUNXGOIX-XFULWGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.